Benzyl 11-oxoundecanoate

Description

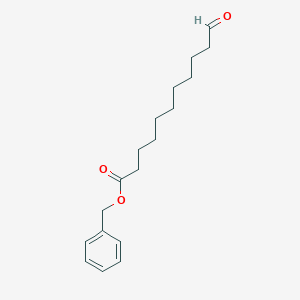

Benzyl 11-oxoundecanoate is an aliphatic ester derived from 11-oxoundecanoic acid, where the carboxylic acid group is esterified with benzyl alcohol. The compound features a saturated 11-carbon chain with a ketone group at the 11th position and a benzyl ester moiety. Esters of 11-oxoundecanoic acid, such as methyl and ethyl derivatives, are often utilized in organic synthesis, surfactants, or pharmaceutical intermediates due to their bifunctional reactivity (ketone and ester groups) .

Properties

Molecular Formula |

C18H26O3 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

benzyl 11-oxoundecanoate |

InChI |

InChI=1S/C18H26O3/c19-15-11-6-4-2-1-3-5-10-14-18(20)21-16-17-12-8-7-9-13-17/h7-9,12-13,15H,1-6,10-11,14,16H2 |

InChI Key |

SGUFEKOWQZLAFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 11-oxoundecanoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 11-oxoundecanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction of the carbonyl group in this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl carbon is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.

Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: this compound can be oxidized to benzyl 11-oxoundecanoic acid.

Reduction: Reduction yields benzyl 11-hydroxyundecanoate.

Substitution: Substitution reactions can produce benzyl derivatives with various functional groups.

Scientific Research Applications

Benzyl 11-oxoundecanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving ester hydrolysis and enzyme kinetics.

Medicine: Research into its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release active pharmaceutical ingredients.

Industry: It serves as a precursor in the manufacture of specialty chemicals and fragrances.

Mechanism of Action

The mechanism of action of benzyl 11-oxoundecanoate primarily involves its hydrolysis to benzyl alcohol and 11-oxoundecanoic acid. Enzymes such as esterases catalyze this reaction, facilitating the release of the active components. The molecular targets and pathways involved depend on the specific application, such as drug delivery or chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Methyl 11-Oxoundecanoate

- Structure: Methyl ester of 11-oxoundecanoic acid.

- Key Properties :

- Applications : Primarily used in organic synthesis due to its reactive ketone group, which can undergo further modifications like reductions or condensations .

Benzyl Benzoate

- Structure : Simple aromatic ester (benzyl alcohol esterified with benzoic acid).

- Key Properties :

- Applications : Widely used in topical pharmaceuticals for its acaricidal properties and low systemic toxicity .

Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate (OAM2)

- Structure : Combines an 11-oxoundecyl chain with an amide, ether, and ethyl benzoate group.

- Key Properties :

- Applications : Investigated for surfactant-like behavior in aqueous fuel removal, leveraging its amphiphilic structure .

Benzyl Dodecanoate

Key Observations :

- Chain Length and Reactivity: this compound’s 11-carbon chain and ketone group differentiate it from shorter-chain esters like benzyl benzoate. The ketone enhances reactivity for nucleophilic additions compared to simple esters .

- Synthetic Complexity: Multi-step synthesis is required for analogs like OAM2, whereas methyl 11-oxoundecanoate is synthesized efficiently in one step .

Chemical Reactions Analysis

Hydrogenolysis of the Benzyl Ester

The benzyl group serves as a protective moiety, removable via catalytic hydrogenation:

-

Reactants : Benzyl 11-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)undecanoate.

-

Conditions : Ethyl acetate solvent, Pd/C catalyst, N₂ atmosphere.

-

Outcome : Cleavage of the benzyl ester yields 11-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)undecanoic acid.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 20 mg Pd/C (60% wt.) |

| Reaction Time | Until completion |

| Product Purity | 459 [M+H]⁺ (LCMS) |

Oxidation and Functionalization

While direct oxidation studies on benzyl 11-oxoundecanoate are sparse, analogous benzyl alcohol oxidations inform its reactivity:

-

Catalyst : CNs@PCC (pyrazinium chlorochromate-modified carbonitride nanosheets).

-

Conditions : CH₃CN solvent, N₂ atmosphere, 80°C.

-

Outcome : Converts benzyl alcohols to aldehydes, enabling downstream heterocycle synthesis (e.g., dihydropyridines) .

Mechanistic Insight :

-

Step 1 : Alcohol → Aldehyde via hydride transfer.

-

Step 2 : Aldehyde condenses with ethyl acetoacetate or urea to form heterocycles .

Kinetic and Thermodynamic Considerations

-

Hydrogenolysis Efficiency : Pd/C in ethyl acetate achieves near-quantitative deprotection due to mild conditions and high catalyst activity .

-

Steric Effects : Long undecanoate chains minimally hinder reactivity in alkylation due to flexible aliphatic backbone .

Yield Optimization :

| Factor | Impact on Yield |

|---|---|

| Excess K₂CO₃ | ↑ Alkylation |

| Polar aprotic solvents (DMF) | ↑ Reaction rate |

| HPLC purification | ↑ Purity (37%→95%) |

Q & A

Q. What established synthetic routes exist for Benzyl 11-oxoundecanoate, and how do reaction conditions affect yield?

- Methodological Answer : this compound can be synthesized via esterification of 11-oxoundecanoic acid with benzyl alcohol. A common protocol involves coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions in dichloromethane (Ar atmosphere, overnight stirring). Post-reaction, flash chromatography is used for purification . Alternatively, Wacker-type oxidation of alkenes with nitrite co-catalysts can produce 11-oxoundecanoate derivatives, though yields vary (e.g., 59% for methyl 11-oxoundecanoate under procedure A ). For higher aldehyde selectivity (up to 79%), Pd-catalyzed oxidation with optimized O₂ pressure and cocatalysts (e.g., benzoquinone/Fe) is recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what artifacts should researchers anticipate?

- Methodological Answer : Key techniques include:

- ¹H NMR : Critical for identifying the oxo group (δ ~9.74 ppm, triplet) and benzyl ester protons (δ ~5.1–5.3 ppm). Peaks at δ 2.40–2.28 ppm (td/t) correspond to methylene groups adjacent to the carbonyl .

- FT-IR : Confirm ester C=O stretches (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹).

- HRMS : Validates molecular ion integrity.

Artifacts : Residual solvents (e.g., CDCl₃ in NMR) or incomplete purification may obscure signals. Baseline noise in IR from moisture or DMAP residues requires careful drying .

Advanced Research Questions

Q. How can Wacker-type oxidation be optimized to improve selectivity for 11-oxoundecanoate derivatives?

- Methodological Answer : Selectivity hinges on:

- Catalyst Systems : Use PdCl₂ with nitrite co-catalysts (e.g., Fe(NO₃)₃) to suppress overoxidation.

- Oxygen Pressure : Lower pressures (1 bar O₂) reduce side reactions, enhancing aldehyde selectivity .

- Substrate Design : Terminal alkenes with electron-withdrawing groups improve regioselectivity.

Validation : Compare GC-MS or HPLC profiles of crude mixtures to quantify aldehyde vs. ketone byproducts .

Q. What strategies resolve yield discrepancies between homogeneous and heterogeneous catalytic systems?

- Methodological Answer : Contradictions arise from:

- Catalyst Accessibility : Homogeneous systems (e.g., PdCl₂ in DMF) offer better substrate-catalyst contact but suffer from recovery issues. Heterogeneous catalysts (e.g., immobilized Fe/Pd) may limit diffusion, reducing efficiency.

- Reaction Monitoring : Use in situ FT-IR or online MS to track intermediate formation. For low-yield systems, optimize temperature (40–60°C) and solvent polarity (e.g., THF vs. DCM) to balance reactivity and stability .

Q. How do solvent polarity and catalyst choice influence esterification efficiency?

- Methodological Answer :

- Polar Protic Solvents (e.g., MeOH): Disrupt DMAP activation, lowering yields.

- Aprotic Solvents (e.g., DCM): Enhance DCC-mediated coupling; anhydrous conditions prevent hydrolysis.

- Catalyst Alternatives : Replace DCC with EDC·HCl for milder conditions, though purification may require ion-exchange chromatography .

Q. What enzymatic approaches exist for synthesizing this compound, and how do kinetics compare to chemical methods?

- Methodological Answer : Lipases (e.g., Candida antarctica) can catalyze esterification under mild conditions (30–50°C, solvent-free). Kinetic Advantages :

- Higher enantioselectivity for chiral intermediates.

- Reduced side reactions (e.g., oxidation).

Limitations : Substrate inhibition at high alcohol concentrations. Optimize using Michaelis-Menten parameters (e.g., Kₘ for 11-oxoundecanoic acid) and pH-stat titration to monitor progress .

Data Analysis and Troubleshooting

Q. How should researchers address unexpected byproducts in benzyl ester synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS/MS to detect brominated derivatives (from residual 11-bromoundecanoic acid) or transesterification products.

- Mitigation : Pre-purify starting acids via recrystallization. For DCC-mediated reactions, filter urea precipitates promptly to prevent side reactions .

Q. What statistical methods are suitable for optimizing reaction parameters in 11-oxoundecanoate synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to assess interactions between variables (e.g., temperature, catalyst loading).

- Machine Learning : Train models on historical data (e.g., yields from Wacker oxidations) to predict optimal conditions. Validate with confirmatory runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.